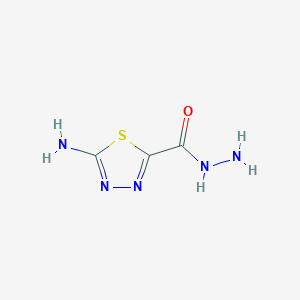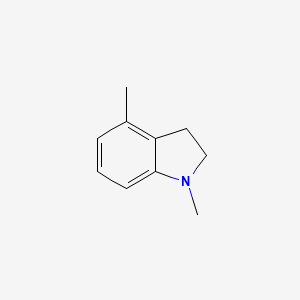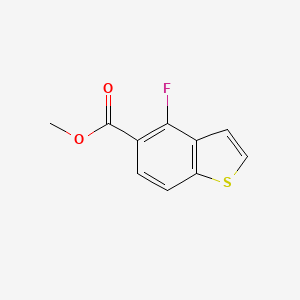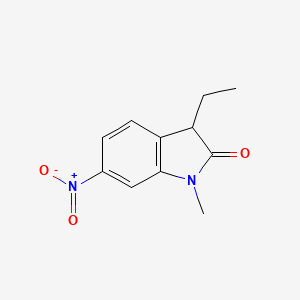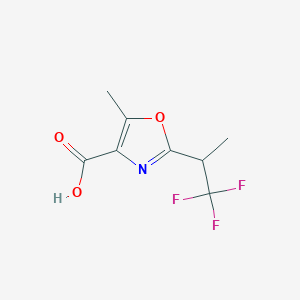
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular formula C8H8F3NO3. It is a trifluoromethyl-substituted oxazole derivative, primarily used in research and development within the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-(trifluoromethyl)propan-1-ol with a carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems for better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action for 5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)oxazole: Similar structure but lacks the carboxylic acid group.
5-Methyl-2-oxazolecarboxylic acid: Similar structure but lacks the trifluoromethyl group.
2-(1,1,1-Trifluoropropan-2-yl)oxazole: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
The presence of both the trifluoromethyl group and the carboxylic acid group in 5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid makes it unique. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and enhanced reactivity, making it a versatile compound in various research applications .
Propriétés
Formule moléculaire |
C8H8F3NO3 |
|---|---|
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
5-methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8F3NO3/c1-3(8(9,10)11)6-12-5(7(13)14)4(2)15-6/h3H,1-2H3,(H,13,14) |
Clé InChI |
YUEJBEUGYDWSDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C(C)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)

![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)

